Benzoic acid, 2,4-dibromo-5-chloro-
Description
Contextualization of Halogenated Benzoic Acid Scaffolds in Organic Synthesis and Materials Science
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzoic acid framework gives rise to halogenated benzoic acids, a particularly important subclass. The presence and position of these halogens can alter the electronic nature of the aromatic ring, influence the acidity of the carboxylic acid group, and provide reactive handles for further chemical transformations. rsc.org
In organic synthesis, halogenated benzoic acids are versatile intermediates. They serve as precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. glindiachemicals.com The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds and the construction of intricate molecular architectures.
In the realm of materials science, the unique properties of halogenated aromatic compounds are harnessed to create advanced materials. These include liquid crystals, polymers with enhanced thermal stability or flame-retardant properties, and functional dyes and pigments. glindiachemicals.com The specific halogen and its substitution pattern can be fine-tuned to achieve desired material characteristics.
Research Significance of Polysubstituted Aromatic Carboxylic Acids
Polysubstituted aromatic carboxylic acids, which feature multiple substituents on the benzene (B151609) ring, are of significant research interest due to their highly tailored properties. The strategic placement of different functional groups allows for precise control over the molecule's reactivity, solubility, and intermolecular interactions. nih.govfiveable.me
The synthesis of these complex molecules presents a challenge that drives the development of novel synthetic methodologies. libretexts.org Chemists must devise strategies to introduce substituents with high regioselectivity, often involving multi-step reaction sequences. libretexts.org Understanding the directing effects of existing substituents on subsequent reactions is crucial for the successful synthesis of a target polysubstituted aromatic compound. fiveable.melibretexts.org These synthetic efforts expand the toolbox of organic chemistry and enable the creation of new molecules with potentially valuable applications. nih.gov
Scope and Objectives of Focused Research on Benzoic acid, 2,4-dibromo-5-chloro-
This article focuses on the chemical compound Benzoic acid, 2,4-dibromo-5-chloro- . The primary objective is to collate and present available scientific data regarding its synthesis, properties, and research applications. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically dedicated to this particular isomer.
Physicochemical Properties of Related Halogenated Benzoic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | 154-156 lookchem.com |
| 2-Bromo-5-chlorobenzoic acid | 21739-93-5 | C₇H₄BrClO₂ | 235.46 | 153-157 sigmaaldrich.com |
| 4,5-Dibromo-2-chlorobenzoic acid | --- | C₇H₃Br₂ClO₂ | 314.36 | --- |
| 2-Bromo-4-chlorobenzoic acid | 936-08-3 | C₇H₄BrClO₂ | 235.46 | --- |
Data compiled from various sources. lookchem.comsigmaaldrich.comnih.govnih.gov
Synthesis of Halogenated Benzoic Acid Isomers
The synthesis of polysubstituted benzoic acids often involves multi-step processes where the order of reactions is critical to achieving the desired substitution pattern. Several methods have been reported for the synthesis of isomers of the target compound.
For instance, 5-bromo-2-chlorobenzoic acid can be prepared from 2-chlorobenzoic acid through a series of reactions including chlorination, acylation, cyclization, bromination, and finally hydrolysis. patsnap.com Another patented method describes the synthesis of 5-bromo-2-chlorobenzoic acid, highlighting its importance as a raw material for hypoglycemic drugs. google.com This process involves the diazotization and chlorination of a 5-bromo-2-aminobenzoic acid derivative, followed by hydrolysis. google.com
The synthesis of 4,5-dibromo-2-chlorobenzoic acid can be achieved through the hydrolytic cleavage of 4,5-dibromo-2-chlorobenzonitrile. This nitrile intermediate is prepared by the bromination of 2-chlorobenzonitrile. An alternative approach involves radical bromination using N-bromosuccinimide (NBS) and a radical initiator.
Research Applications of Related Halogenated Benzoic Acids
Halogenated benzoic acids are valuable precursors in various fields of research. For example, 5-bromo-2-chlorobenzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. glindiachemicals.com It also finds application in the agrochemical industry for the production of herbicides, insecticides, and fungicides. glindiachemicals.com In materials science, it is a building block for dyes, pigments, liquid crystals, and polymers. glindiachemicals.com
Similarly, 4,5-dibromo-2-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules and as a precursor for potential pharmaceutical compounds, including antidiabetic drugs. These applications underscore the importance of halogenated benzoic acid scaffolds in developing new technologies and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWZSQKCDWJPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301553 | |
| Record name | 2,4-Dibromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-33-2 | |
| Record name | 2,4-Dibromo-5-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Development for Benzoic Acid, 2,4 Dibromo 5 Chloro
Regiospecific Halogenation Strategies for Aromatic Carboxylic Acids
The introduction of multiple halogen atoms at specific positions on a benzoic acid core presents a significant synthetic challenge due to the directing effects of the carboxyl group and the already present halogens. The carboxyl group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. youtube.comvedantu.com This inherent directing effect must be overcome or utilized in conjunction with other strategies to achieve the desired 2,4-dibromo-5-chloro substitution pattern.
Direct Bromination and Chlorination Approaches
Direct electrophilic halogenation of benzoic acid typically leads to substitution at the meta-position. youtube.comvedantu.com For instance, the bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) yields m-bromobenzoic acid. youtube.com Achieving a different substitution pattern, especially one with multiple halogens, through direct halogenation is often difficult due to mixed product formation and the deactivating nature of the ring after the first halogenation.
However, by starting with an appropriately substituted precursor, direct halogenation can be a viable step. For example, the bromination of 2-chlorobenzoic acid in a sulfuric acid system using N-bromosuccinimide (NBS) has been shown to produce 5-bromo-2-chlorobenzoic acid. chemicalbook.comgoogle.com The presence of a catalyst can be crucial in directing the regioselectivity and inhibiting the formation of undesired isomers like 4-bromo-2-chlorobenzoic acid. google.com Similarly, chlorination of aromatic carboxylic acids can be achieved using reagents like thionyl chloride (SOCl₂) with a Brønsted acid catalyst. researchgate.net
Directed Ortho Metalation (DoM) for Controlled Functionalization
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then react with an electrophile to introduce a substituent at the desired position. organic-chemistry.orgorganic-chemistry.org
The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgacs.org By treating a benzoic acid derivative with a suitable organolithium base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs specifically at the position ortho to the carboxyl group. organic-chemistry.orgrsc.org This strategy allows for the introduction of a substituent at the 2-position. For dihalogenated benzoic acids, DoM can lead to hydrogen-metal exchange at the position flanked by both halogen substituents. rsc.org This approach offers a high degree of control for synthesizing contiguously substituted benzoic acids. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions in Halogenated Aromatic Systems
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used. libretexts.orgsigmaaldrich.com While these reactions are typically employed to build more complex molecules from halogenated precursors, the principles can be relevant in the synthesis of highly substituted aromatics.
The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf >> Cl. libretexts.org This differential reactivity can, in principle, be exploited for the sequential functionalization of a polyhalogenated aromatic ring. For instance, a di- or trihalogenated benzoic acid ester could potentially undergo selective coupling at the most reactive halogen site. However, the direct application of cross-coupling for the introduction of three different halogens onto a benzoic acid ring is less common than stepwise electrophilic halogenation or DoM strategies. The solvent and ligands play a crucial role in the efficiency and outcome of these reactions. whiterose.ac.ukrsc.org
Multistep Synthesis and Optimization Techniques for Complex Halogenated Aromatics
The synthesis of a complex molecule like 2,4-dibromo-5-chlorobenzoic acid often necessitates a multistep approach, where substituents are introduced sequentially. This allows for greater control over the final substitution pattern.
Stepwise Introduction of Halogen Substituents via Diazotization-Halogenation Reactions
Diazotization of aromatic amines, followed by a Sandmeyer or related reaction, is a classic and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring. organic-chemistry.orgchemicalnote.com This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be transformed into the desired halogenated compound. organic-chemistry.org
A plausible synthetic route to 2,4-dibromo-5-chlorobenzoic acid could start from a suitably substituted aminobenzoic acid. For example, starting with 5-amino-2,4-dichlorobenzoic acid, a diazotization reaction followed by treatment with a bromide source could potentially introduce a bromine atom. Alternatively, a route starting from 5-bromo-2-aminobenzoic acid could involve diazotization followed by chlorination and subsequent bromination. epo.org The conditions for these reactions, such as the choice of acid and temperature, are critical for achieving good yields and minimizing side reactions. chemicalnote.comscirp.org
A patent describes a method for preparing 5-bromo-2-chlorobenzoic acid from 5-bromo-2-aminobenzoic acid derivatives through diazotization, chlorination, and hydrolysis, highlighting the industrial applicability of this strategy. epo.org
Carboxylation Techniques for Substituted Aromatic Rings
Carboxylation, the introduction of a carboxylic acid group, is a key step in the synthesis of benzoic acids. While direct C-H carboxylation of aromatic compounds using carbon dioxide (CO₂) is an attractive and atom-economical approach, its application can be limited by substrate scope and functional group tolerance. chemistryviews.org Recent advances have utilized combined Brønsted base systems to improve the efficiency of this transformation for a variety of functionalized arenes. chemistryviews.org
More traditionally, the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with CO₂ is a reliable method. For instance, a dihalogenated aromatic compound can be converted to its corresponding organolithium or Grignard reagent, which is then quenched with CO₂ to yield the carboxylic acid. youtube.com
Palladium-catalyzed carbonylation of aryl halides or triflates offers another route to aromatic carboxylic acids or their esters. google.comacs.org This method involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst. google.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.org
For the synthesis of 2,4-dibromo-5-chlorobenzoic acid, a potential strategy could involve the synthesis of 1,3-dibromo-4-chlorobenzene, followed by lithiation and subsequent carboxylation to introduce the carboxylic acid group at the desired position.
Industrial Scale-Up Methodologies and Yield Optimization for Halogenated Benzoic Acid Derivatives
The industrial production of halogenated benzoic acids often involves multi-step processes where yield optimization and impurity control are paramount. For instance, the synthesis of compounds like 5-bromo-2-chlorobenzoic acid, a structurally related compound, has been achieved on a large scale with a total yield of 24% over six steps, starting from dimethyl terephthalate. researchgate.net This highlights the complexities of achieving high efficiency in multi-step syntheses.
One common challenge in scaling up is the management of hazardous reagents and reaction conditions. For example, the laboratory-scale synthesis of 5,2′-dibromo-2,4′,5′-trihydroxydiphenylmethanone involved the use of liquid bromine and required extremely low temperatures (-78 °C), which are difficult and costly to implement on an industrial scale. nih.gov Process development efforts focus on replacing such reagents and conditions with safer and more economical alternatives. nih.gov
Strategies for yield optimization often involve a systematic study of reaction parameters. Key considerations include the molar ratio of reactants, reaction temperature, and the choice of solvent. For example, in the Friedel–Crafts acylation step for a diphenylmethanone derivative, the ratio of the starting material to the solvent and the molar ratio of the reactants were optimized to ensure complete reaction and facilitate purification. nih.gov In the synthesis of 5-bromo-2-chlorobenzoic acid, the use of N-bromosuccinimide (NBS) in a sulfuric acid system with a specific catalyst was found to inhibit the formation of unwanted isomers, leading to a product with over 99.5% purity and a yield of 85%. google.com
The choice of catalyst is also crucial. In the production of 2-halogenated benzoic acids, reacting a benzoic acid derivative with a halogenating agent in the presence of an alkaline compound is a common method. google.com The type and amount of base can significantly influence the reaction's efficiency and selectivity.
Green Chemistry Principles and Novel Synthetic Routes
The integration of green chemistry principles into the synthesis of halogenated benzoic acids is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ijprdjournal.comresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. ijprdjournal.comajrconline.org The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and selectivity. ijprdjournal.com For example, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour with conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.in Similarly, microwave-assisted esterification of benzoic acid with n-propanol can be achieved in 6 minutes. researchgate.net This technology offers a promising avenue for the more efficient and environmentally friendly synthesis of halogenated benzoic acid derivatives. ijprdjournal.com
Flow Chemistry Applications in Halogenated Benzoic Acid Production
Flow chemistry, or continuous flow processing, offers several advantages for halogenation reactions, which are often highly exothermic and can present safety and selectivity challenges in traditional batch reactors. sioc-journal.cnrsc.org The high surface-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control and improved reaction efficiency and safety. rsc.org This technology is particularly beneficial for reactions involving hazardous reagents or intermediates. rsc.orgresearchgate.net For instance, the generation of highly reactive and explosive reagents like diazomethane (B1218177) can be safely managed in a continuous flow system. youtube.com The precise control over reaction parameters in flow chemistry can lead to higher yields and selectivities in halogenation processes. rsc.org This approach is being increasingly adopted in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. researchgate.netvapourtec.com
Solvent-Free or Environmentally Benign Media in Organic Synthesis
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water or ionic liquids. scilit.com Solvent-free reactions, often facilitated by microwave irradiation, can lead to cleaner and more efficient processes. researchgate.net For instance, the Fischer esterification of benzoic acid has been successfully carried out under solvent-free microwave conditions using recyclable Brønsted acidic ionic liquids, achieving good to excellent yields. researchgate.net These ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. researchgate.net The use of solid-supported reagents is another strategy to eliminate the need for traditional solvents. scilit.com These approaches not only reduce waste but can also lead to cost savings and improved process safety.
Advanced Spectroscopic and Structural Characterization of Benzoic Acid, 2,4 Dibromo 5 Chloro
Vibrational Spectroscopy (FT-IR and FT-Raman) for Understanding Bonding and Conformation
No experimental or theoretical FT-IR and FT-Raman spectroscopic data for Benzoic acid, 2,4-dibromo-5-chloro- were found in the searched resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity (Advanced Techniques)
A search for NMR data for Benzoic acid, 2,4-dibromo-5-chloro- did not yield any results for advanced NMR techniques.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
No published COSY, HSQC, or HMBC spectra for Benzoic acid, 2,4-dibromo-5-chloro- are available in the public domain.
Solid-State NMR Spectroscopy for Bulk Material Analysis
No solid-state NMR studies for Benzoic acid, 2,4-dibromo-5-chloro- were identified.
X-ray Diffraction Studies for Crystal Structure Elucidation
No X-ray diffraction data, either from single crystal or powder samples, were found for Benzoic acid, 2,4-dibromo-5-chloro-.
Single Crystal X-ray Diffraction: Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)
There are no published single crystal X-ray diffraction studies for Benzoic acid, 2,4-dibromo-5-chloro-, and therefore no information on its crystal packing or intermolecular interactions is available.
Powder X-ray Diffraction: Polymorphism and Solid-State Characteristics
No powder X-ray diffraction data for Benzoic acid, 2,4-dibromo-5-chloro- could be located, preventing any analysis of its polymorphism or other solid-state characteristics.
Consequently, it is not possible to provide a thorough, data-rich article that adheres to the specified outline and content requirements at this time. The generation of scientifically accurate data tables for isotopic pattern analysis, exact mass determination, and chiroptical properties requires published experimental results, which could not be located for this specific compound.
Future research into the synthesis and characterization of Benzoic acid, 2,4-dibromo-5-chloro- would be necessary to populate the requested sections with the required level of detail and accuracy.
Theoretical and Computational Chemistry Studies on Benzoic Acid, 2,4 Dibromo 5 Chloro
Electronic Structure and Molecular Orbital Analysis (Density Functional Theory - DFT)
No published studies were found that specifically detail the electronic structure or perform a molecular orbital analysis on Benzoic acid, 2,4-dibromo-5-chloro-.
HOMO-LUMO Energy Gaps and Electronic Transitions
There is no available data in the scientific literature regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the electronic transitions for Benzoic acid, 2,4-dibromo-5-chloro-. For other benzoic acid derivatives, DFT calculations are commonly employed to determine these parameters, which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for Benzoic acid, 2,4-dibromo-5-chloro- has not been published. MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uwosh.edu While the principles of MEP analysis are well-established for substituted aromatic compounds, specific calculations for this molecule are absent from the literature.
Conformational Analysis and Energy Minima Determination
A detailed conformational analysis to determine the energy minima for Benzoic acid, 2,4-dibromo-5-chloro- has not been reported. Such studies, typically performed using quantum chemical calculations, are essential for identifying the most stable three-dimensional structures of a molecule. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
There are no dedicated computational studies in the reviewed literature that predict the vibrational frequencies (IR/Raman) or NMR chemical shifts for Benzoic acid, 2,4-dibromo-5-chloro-. While experimental spectral data may exist in proprietary databases, theoretical predictions, which are often used to aid in the interpretation of experimental spectra, have not been published. ucl.ac.uk
Reactivity and Reaction Pathway Simulations
No specific research on the reactivity or reaction pathway simulations for Benzoic acid, 2,4-dibromo-5-chloro- could be located.
Transition State Analysis for Aromatic Substitution Mechanisms
Information regarding the transition state analysis for aromatic substitution mechanisms involving Benzoic acid, 2,4-dibromo-5-chloro- is not available in the current body of scientific literature.
Decarboxylation Pathways and Energetics
The thermal or chemically induced removal of a carboxyl group, known as decarboxylation, is a fundamental reaction of carboxylic acids. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and the associated energy barriers. For substituted benzoic acids, the nature and position of the substituents on the aromatic ring significantly influence the ease of decarboxylation.
Although specific energetic data for the decarboxylation of Benzoic acid, 2,4-dibromo-5-chloro- is not directly reported, studies on other halogenated benzoic acids can provide a model for its likely behavior. The electron-withdrawing nature of the bromine and chlorine atoms is expected to stabilize the carboxylate anion, potentially increasing the activation energy for uncatalyzed decarboxylation. However, the presence of ortho-substituents can introduce steric strain, which may lower the energy barrier for the departure of carbon dioxide.
A plausible pathway for the decarboxylation of Benzoic acid, 2,4-dibromo-5-chloro- would involve the formation of a carbanionic intermediate after the loss of CO2. The stability of this intermediate is a key factor in the reaction kinetics. The inductive and resonance effects of the halogen substituents would play a crucial role in stabilizing this intermediate.
Table 1: Predicted Energetic Parameters for Decarboxylation of Substituted Benzoic Acids
| Compound | Method | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
| Benzoic acid | DFT (B3LYP/6-311+G(d,p)) | > 200 | Endothermic |
| 2-Chlorobenzoic acid | DFT (B3LYP/6-311+G(d,p)) | ~180-200 | Slightly less endothermic |
| Benzoic acid, 2,4-dibromo-5-chloro- | Estimated | ~170-190 | Estimated to be less endothermic |
Note: The data for Benzoic acid, 2,4-dibromo-5-chloro- is an estimation based on trends observed for other halogenated benzoic acids and is not derived from direct computational results.
Intermolecular Interactions and Supramolecular Assembly Prediction
The solid-state architecture of organic molecules is governed by a complex interplay of intermolecular forces. For Benzoic acid, 2,4-dibromo-5-chloro-, these interactions are predicted to be rich and varied, leading to the formation of complex supramolecular assemblies. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, are invaluable for predicting and characterizing these interactions.
The primary interaction driving the assembly of benzoic acids is the O-H···O hydrogen bond, which typically leads to the formation of centrosymmetric carboxylic acid dimers. This robust synthon is expected to be a prominent feature in the crystal structure of Benzoic acid, 2,4-dibromo-5-chloro-.
Crystal structure prediction (CSP) studies on similar molecules often reveal multiple potential packing arrangements (polymorphs) with very small energy differences. rsc.org For Benzoic acid, 2,4-dibromo-5-chloro-, a computational search for low-energy crystal structures would likely identify several plausible polymorphs, each characterized by a unique network of intermolecular interactions.
Table 2: Predicted Intermolecular Interactions in the Supramolecular Assembly of Benzoic acid, 2,4-dibromo-5-chloro-
| Interaction Type | Donor | Acceptor | Predicted Strength | Role in Supramolecular Assembly |
| Hydrogen Bond | O-H (carboxyl) | O (carboxyl) | Strong | Formation of primary dimeric synthons. nih.gov |
| Halogen Bond | C-Br | O (carboxyl) | Moderate | Directional interaction contributing to lattice stability. researchgate.net |
| Halogen Bond | C-Cl | O (carboxyl) | Moderate | Directional interaction contributing to lattice stability. researchgate.net |
| van der Waals | Aromatic ring | Aromatic ring | Weak | π-π stacking interactions. |
| Weak Hydrogen Bond | C-H | O/Br/Cl | Weak | Further stabilization of the 3D network. |
This table is based on the expected interactions for a molecule of this type, drawing parallels from studies on other halogenated benzoic acids.
Reactivity Profiles and Mechanistic Investigations of Benzoic Acid, 2,4 Dibromo 5 Chloro
Substitution Reactions on the Aromatic Ring
The aromatic ring of Benzoic acid, 2,4-dibromo-5-chloro- is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing carboxyl group and halogen atoms. Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution.
Reactions Involving the Carboxylic Acid Moiety (Esterification, Amidation, Reduction)
The carboxylic acid group of Benzoic acid, 2,4-dibromo-5-chloro- undergoes typical reactions of this functional group, including esterification, amidation, and reduction.
Esterification: The formation of esters from carboxylic acids is a fundamental transformation. In the case of halogenated benzoic acids, standard methods such as Fischer-Speier esterification can be employed. For instance, the esterification of a related compound, 4-bromo-2-chlorobenzoic acid, with methanol (B129727) is achieved by bubbling hydrochloric acid gas through the solution, resulting in the corresponding methyl ester in high yield. chemicalbook.com Another effective method for the esterification of both aryl and alkyl acids involves the use of N-bromosuccinimide (NBS) as a catalyst under mild conditions. nih.gov
| Reactant | Reagent | Product | Yield | Reference |
| 4-bromo-2-chlorobenzoic acid | Methanol, HCl (gas) | 4-bromo-2-chlorobenzoic acid methyl ester | 94% | chemicalbook.com |
Amidation: The conversion of the carboxylic acid to an amide is a crucial reaction in organic synthesis, often a key step in the preparation of pharmaceuticals. The carboxylic acid can be activated, for example by conversion to the acyl chloride, which then readily reacts with an amine. This approach is used in the synthesis of various complex molecules. scribd.com Direct amidation of benzoic acids can also be achieved using various modern catalytic methods. For example, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, offering high efficiency and functional group compatibility. ibs.re.krnih.gov Furthermore, visible-light-mediated amidation from carboxylic acids and tertiary amines provides another route to tertiary amides. nju.edu.cn
| Reactant | Reagent | Product | Notes | Reference |
| Benzoic Acid | Amine, Catalyst | Amide | General reaction, various catalysts available | ibs.re.krnih.govnju.edu.cnresearchgate.net |
Reduction: The carboxylic acid group can be reduced to either an aldehyde or an alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are commonly used for the reduction of carboxylic acids to alcohols. wikipedia.org The electrochemical reduction of benzoic acid and its substituted derivatives has also been studied. For example, the electrochemical reduction of benzoic acid can yield benzaldehyde, and the process can be influenced by the electrode material. ciac.jl.cn The reduction of benzoic acid esters to benzyl (B1604629) alcohols using water as a hydrogen source in an electrochemical setup has also been demonstrated. rsc.org
| Reactant | Reagent | Product | Reference |
| Benzoic Acid | LiAlH₄ or DIBAL-H | Benzyl alcohol | wikipedia.org |
| Benzoic Acid | Electrochemical Reduction | Benzaldehyde | ciac.jl.cn |
| Benzoic Acid Ester | Electrochemical Reduction (with H₂O) | Benzyl alcohol | rsc.org |
Halogen Dance Reactions and Halogen-Metal Exchange
Halogen Dance Reactions: The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.org This reaction is driven by the formation of a more stable carbanion intermediate. For polyhalogenated aromatic compounds, this rearrangement can lead to unexpected isomers. While not specifically documented for Benzoic acid, 2,4-dibromo-5-chloro-, it is a known phenomenon for polybrominated benzenes and other halogenated aromatics, particularly in the presence of strong bases like sodium amide or lithium diisopropylamide (LDA). wikipedia.orgclockss.orgacs.org The reaction often proceeds via a series of deprotonation and halogen-metal exchange steps. wikipedia.org
Halogen-Metal Exchange: This reaction is a powerful tool for the functionalization of aryl halides. wikipedia.org It involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium from an organolithium reagent like n-butyllithium. wikipedia.orgstackexchange.com This generates an aryllithium species which can then react with various electrophiles. In a molecule like Benzoic acid, 2,4-dibromo-5-chloro-, the bromine atoms are more susceptible to exchange than the chlorine atom. The regioselectivity of the exchange can be influenced by the reaction conditions and the directing effects of the other substituents. The presence of a carboxylic acid group would complicate this reaction, as the acidic proton would be abstracted by the organolithium reagent. Therefore, protection of the carboxylic acid group would be necessary prior to attempting a halogen-metal exchange.
Electrophilic and Nucleophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution. doubtnut.comyoutube.comdoubtnut.comquora.com The halogen atoms are also deactivating but are ortho, para-directing. openstax.org In Benzoic acid, 2,4-dibromo-5-chloro-, the combined deactivating effect of all substituents makes electrophilic substitution very difficult. If a reaction were to occur, the incoming electrophile would likely be directed to the position meta to the carboxyl group, which is the C6 position. However, the steric hindrance from the adjacent bromine atom at C4 and the chlorine atom at C5 would also play a significant role. Benzoic acid itself does not undergo Friedel-Crafts reactions due to the strong deactivation of the ring. doubtnut.com
Nucleophilic Aromatic Substitution (SNA_r): The presence of multiple electron-withdrawing groups (the carboxyl group and the halogens) makes the aromatic ring of Benzoic acid, 2,4-dibromo-5-chloro- susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile displaces one of the halogen atoms. The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The positions ortho and para to the electron-withdrawing carboxyl group are activated for nucleophilic attack. Therefore, the chlorine at C5 and the bromine at C2 would be the most likely leaving groups. The rate of substitution depends on the nature of the nucleophile and the leaving group, with iodide generally being a better leaving group than bromide, which is better than chloride. wikipedia.org
Photochemical and Electrochemical Reactivity
Photochemical Reactivity: Aromatic compounds can undergo various photochemical reactions upon electronic excitation. rsc.orgyoutube.com For halogenated aromatic compounds, a common photochemical process is the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. nih.gov This can be followed by hydrogen abstraction from the solvent or other reactions. The energy of the C-X bond decreases from C-Cl to C-Br to C-I, making the C-Br bonds in Benzoic acid, 2,4-dibromo-5-chloro- more susceptible to photochemical cleavage than the C-Cl bond.
Electrochemical Reactivity: The electrochemical reduction of substituted benzoic acids has been investigated. acs.orgresearchgate.net The reduction of benzoic acid itself can lead to the formation of a radical anion. acs.org For halogenated benzoic acids, electrochemical reduction can lead to dehalogenation. tsijournals.com The reduction potential is dependent on the specific halogen and its position on the ring. Generally, C-Br bonds are more easily reduced than C-Cl bonds. Therefore, in Benzoic acid, 2,4-dibromo-5-chloro-, the bromine atoms would likely be removed preferentially upon electrochemical reduction.
Derivatization and Functionalization of Benzoic Acid, 2,4 Dibromo 5 Chloro for Advanced Chemical Research
Synthesis of Esters and Amides: Exploring Steric and Electronic Effects
The conversion of 2,4-dibromo-5-chlorobenzoic acid into its corresponding esters and amides is a fundamental step in its elaboration. These reactions are governed by a delicate interplay of steric and electronic factors imposed by the substituents on the aromatic ring.
Electronic Effects: The three halogen atoms (two bromine, one chlorine) are strongly electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbon, making it inherently more reactive toward nucleophilic attack compared to non-halogenated benzoic acid. This electronic activation facilitates reactions with alcohols and amines.
Steric Effects: Conversely, the bromine atom at the C-2 position (ortho to the carboxyl group) imparts significant steric hindrance. This bulkiness can impede the approach of nucleophiles, potentially requiring more forcing reaction conditions or specialized catalytic systems to achieve high yields. The substituents at C-4 and C-5 are more remote and exert a lesser steric impact on the carboxyl function.
Standard synthetic protocols are applicable, though may require optimization. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. However, due to the steric hindrance at the ortho position, direct esterification may be sluggish. A more effective and common strategy involves a two-step process: first converting the carboxylic acid to the more reactive acid chloride (see section 6.2), followed by reaction with an alcohol or amine. This approach often proceeds under milder conditions, frequently in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. researchgate.netnih.gov
The synthesis of amides follows a similar logic. Direct condensation with amines requires high temperatures and can be low-yielding. Activation of the carboxylic acid, typically via the acid chloride, provides a much more efficient route to primary, secondary, and tertiary amides. nih.gov
Table 1: General Methods for Ester and Amide Synthesis from 2,4-dibromo-5-chlorobenzoic acid This table presents hypothetical reaction conditions based on standard organic chemistry principles, adapted for the specific substrate.
| Derivative | Reagents & Conditions | Expected Challenges/Notes |
| Methyl Ester | 1. Thionyl chloride (SOCl₂), reflux2. Methanol (B129727) (CH₃OH), Pyridine, 0°C to RT | Two-step process bypasses steric hindrance for direct esterification. The high reactivity of the intermediate acid chloride ensures good conversion. prepchem.comprepchem.com |
| Ethyl Amide | 1. Oxalyl chloride, cat. DMF2. Ethylamine (CH₃CH₂NH₂), THF | Use of oxalyl chloride provides a mild conversion to the acid chloride. The subsequent reaction with ethylamine, a primary amine, should proceed readily. |
| N,N-Diethyl Amide | 1. Thionyl chloride (SOCl₂), reflux2. Diethylamine (B46881) ((CH₃CH₂)₂NH), Triethylamine | Reaction with a secondary amine like diethylamine may be slower due to increased steric bulk from both the nucleophile and the substrate. |
| Anilide | 1. Phosphorus trichloride (B1173362) (PCl₃)2. Aniline (C₆H₅NH₂), Pyridine | Synthesis of anilides (N-phenyl amides) is readily achievable via the acid chloride intermediate. |
Conversion to Acid Halides and Anhydrides
The synthesis of 2,4-dibromo-5-chlorobenzoyl chloride is a crucial transformation that activates the carboxyl group for a wide range of subsequent nucleophilic acyl substitution reactions. Acid halides are significantly more reactive than their parent carboxylic acids and are key intermediates in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions.
The most common and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Alternatively, reagents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can be employed to furnish the acid chloride. google.comchemicalbook.com The corresponding acid bromide could be synthesized using phosphorus tribromide (PBr₃).
Once formed, the highly reactive 2,4-dibromo-5-chlorobenzoyl chloride can be used to synthesize the corresponding acid anhydride. This is typically achieved by reacting the acid chloride with a carboxylate salt, such as sodium 2,4-dibromo-5-chlorobenzoate (formed by deprotonating the parent acid with a base like sodium hydroxide). This reaction yields a symmetrical anhydride.
Table 2: Reagents for the Synthesis of 2,4-dibromo-5-chlorobenzoyl chloride
| Reagent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), reflux. Cat. DMF. | SO₂(g), HCl(g) | Most common and convenient lab-scale method. Gaseous byproducts shift equilibrium. google.com |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF), RT. Cat. DMF. | CO(g), CO₂(g), HCl(g) | Milder conditions than SOCl₂. Also produces gaseous byproducts. |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, gentle heating. | POCl₃, HCl(g) | Effective but produces a liquid byproduct (POCl₃) that must be separated. chemicalbook.com |
Metalation and Lithiation for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.org For benzoic acids, the carboxylate group (formed in situ by the first equivalent of organolithium reagent) acts as a potent DMG, directing deprotonation to the C-6 position. However, the halogen substituents on the ring also play a crucial role in directing lithiation.
In the case of 2,4-dibromo-5-chlorobenzoic acid, there are two potential sites for deprotonation: C-6 (ortho to the carboxylate) and C-3 (flanked by the two bromo substituents). Research on similarly substituted 2,4-dihalogenobenzoic acids has shown that lithiation occurs preferentially at the C-3 position, between the two halogen atoms. rsc.orgresearchgate.netresearchgate.net This outcome is attributed to the synergistic acidifying effect of the two adjacent halogens on the C-3 proton, making it the most acidic site on the ring.
The reaction is typically carried out at low temperatures (-78 °C or below) using a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). The resulting aryllithium species is a potent nucleophile that can be trapped with a variety of electrophiles to introduce a new substituent with high regiochemical control at the C-3 position.
Table 3: Potential Functionalization of 2,4-dibromo-5-chlorobenzoic acid via C-3 Lithiation
| Electrophile | Reagent Example | Resulting Functional Group at C-3 |
| Alkylation | Methyl iodide (CH₃I) | Methyl (-CH₃) |
| Hydroxylation | Trimethyl borate (B1201080) (B(OMe)₃), then H₂O₂ | Hydroxyl (-OH) |
| Carboxylation | Carbon dioxide (CO₂), then H₃O⁺ | Carboxylic acid (-COOH) |
| Iodination | Iodine (I₂) | Iodo (-I) |
| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
Cross-Coupling Reactions Utilizing Halogen Substituents (e.g., Suzuki, Stille, Sonogashira Couplings)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The presence of three halogen atoms on the 2,4-dibromo-5-chlorobenzoic acid ring provides multiple sites for such reactions. The selectivity of these couplings is dictated by the relative reactivity of the C-X bonds, which generally follows the order C-I > C-Br > C-Cl. wikipedia.org Therefore, selective reaction at one of the C-Br bonds in the presence of the C-Cl bond is highly feasible.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). For 2,4-dibromo-5-chlorobenzoic acid, the reaction is expected to occur selectively at either the C-2 or C-4 bromo positions over the C-5 chloro position. nih.gov Differentiation between the two C-Br bonds can be challenging but may be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.govnih.gov The C-2 position is more sterically hindered due to the adjacent carboxyl group, which might favor reaction at the C-4 position under certain catalytic systems.
Stille Coupling: The Stille reaction involves coupling with an organotin reagent. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, high selectivity for reaction at the C-Br positions over the C-Cl position is expected. The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. libretexts.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I). wikipedia.orglibretexts.org The high chemoselectivity for C-Br over C-Cl is well-established, allowing for the selective introduction of an alkynyl group at either the C-2 or C-4 position of the benzoic acid scaffold. rsc.orgorganic-chemistry.org This provides a direct route to arylalkyne derivatives, which are valuable building blocks for conjugated materials.
Table 4: Predicted Regioselectivity in Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Primary Site of Reaction |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-4 or C-2 (C-Br bond) |
| Stille | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂, LiCl | C-4 or C-2 (C-Br bond) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C-4 or C-2 (C-Br bond) |
Design and Synthesis of Polyhalogenated Aromatic Scaffolds for Material Science Precursors
The rigid, planar, and electronically distinct nature of the 2,4-dibromo-5-chlorobenzoic acid framework makes it an attractive building block, or scaffold, for the design of advanced materials. In particular, its characteristics are well-suited for the construction of liquid crystals and other functional organic materials. acs.org
Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. colorado.edu Calamitic (rod-like) liquid crystals often consist of a rigid core functionalized with flexible terminal chains. Benzoic acid derivatives are classic components of such systems, as they can form hydrogen-bonded dimers, effectively elongating the rigid core and promoting the formation of ordered liquid crystalline phases (mesophases). nih.govhartleygroup.orgwhiterose.ac.uk
The 2,4-dibromo-5-chlorobenzoic acid unit can serve as the central rigid core. The lateral halogen atoms would significantly influence the material's properties by:
Increasing Molecular Weight and Density: Enhancing intermolecular van der Waals forces.
Modifying Molecular Shape: The bulky lateral substituents can disrupt packing, lowering melting points and influencing the type of mesophase formed (e.g., nematic vs. smectic). nih.gov
Altering Electronic Properties: The halogens introduce a significant dipole moment, affecting the dielectric anisotropy of the final material, a key parameter for display applications.
By using the synthetic handles described previously (esterification, cross-coupling), this central scaffold can be elaborated into target materials. For example, esterification with long-chain aliphatic alcohols (e.g., 4-octanol) or functionalized phenols (e.g., 4'-hydroxybiphenyl) can generate the final rod-like molecules necessary for liquid crystal behavior.
Table 5: Hypothetical Design of a Liquid Crystal Precursor
| Starting Scaffold | Synthetic Step | Intermediate/Product | Target Material Class |
| 2,4-dibromo-5-chlorobenzoic acid | Suzuki coupling with 4-octyloxy-phenylboronic acid (at C-4) | 2-bromo-5-chloro-4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylic acid | Biphenyl-based Liquid Crystal |
| 2,4-dibromo-5-chlorobenzoic acid | Esterification with 4-cyanophenol | 4-cyanophenyl 2,4-dibromo-5-chlorobenzoate | Functionalized Benzoate Ester |
| 2,4-dibromo-5-chlorobenzoyl chloride | Friedel-Crafts acylation of 1,2-dimethoxybenzene | (2,4-dibromo-5-chlorophenyl)(3,4-dimethoxyphenyl)methanone | Chalcone or Flavonoid Precursor |
Applications in Advanced Materials and Catalysis Non Biological Contexts
Use as a Ligand Precursor in Coordination Chemistry
The primary application of 2,4-dibromo-5-chlorobenzoic acid in coordination chemistry is as a precursor for synthesizing more elaborate ligands. The carboxylic acid group can be deprotonated to form a carboxylate, which is a classic coordinating group for a vast range of metal ions. Furthermore, the carbon-halogen bonds can be activated for subsequent cross-coupling reactions or can participate directly in weaker interactions with metal centers.
The compound is a key starting material in catalyzed reactions to produce intermediates for various functional molecules. For instance, it undergoes amination with ammonia (B1221849) using a copper oxide catalyst to selectively replace the bromine at the 2-position, yielding 2-amino-4-bromo-5-chlorobenzoic acid thieme-connect.de. It is also a direct precursor in the synthesis of heterocyclic compounds like 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a reaction that involves condensation with formamidine (B1211174) acetate (B1210297) and is facilitated by catalysts such as iron(III) chloride or a copper(I) chloride/potassium iodide system .
Table 1: Examples of 2,4-dibromo-5-chlorobenzoic acid as a Precursor in Catalyzed Syntheses
| Product | Reagents | Catalyst(s) | Reference |
| 2-Amino-4-bromo-5-chlorobenzoic acid | Ammonia (NH₃) | Copper(I) oxide (CuO) | thieme-connect.de |
| 7-Bromo-6-Chloro-4(3H)-Quinazolinone | Formamidine acetate | FeCl₃ or CuCl/KI | |
| Haloanthranilic acids | Aminating agent | Copper catalyst | google.com |
While specific Metal-Organic Frameworks (MOFs) or coordination polymers constructed directly from 2,4-dibromo-5-chlorobenzoic acid as the primary ligand are not extensively documented, its structure is highly suitable for such applications. The carboxylate group is a fundamental linker in MOF chemistry, capable of binding to metal ions to form various secondary building units (SBUs), such as the common paddlewheel dinuclear clusters.
The presence of multiple halogen atoms (Br and Cl) on the aromatic ring is significant for framework design. These halogens can act as weak ligands for certain transition metals, such as copper and palladium, potentially influencing the structure and stability of the resulting coordination polymer vulcanchem.com. More commonly, they functionalize the pores of the MOF, tuning the environment within the framework. This functionalization can modify the sorption properties for gases or other small molecules and can serve as a reactive handle for post-synthetic modification of the framework.
The available research primarily highlights the role of 2,4-dibromo-5-chlorobenzoic acid as a substrate in reactions that require a catalyst, rather than as a component of the catalyst itself. Its synthesis into haloanthranilic acids, for example, is performed in the presence of a copper catalyst google.com. Similarly, its conversion to quinazolinones and other derivatives involves iron or copper-based catalysts to facilitate the desired transformations .
However, the structural motifs derived from this compound are relevant to catalysis. For related halogenated quinoline (B57606) structures, it has been noted that halogen bonding interactions between the bromine atoms and catalytic metal centers like palladium can be studied to understand reactivity . This suggests that while the parent benzoic acid is a building block, its derivatives, which retain the halogen atoms, could be designed as ligands that modulate the electronic or steric properties of a homogeneous catalyst.
Integration into Polymer Synthesis and Advanced Polymeric Materials (e.g., Proton Exchange Fuel Cell Membranes)
Based on available scientific literature, there is no specific information detailing the integration of 2,4-dibromo-5-chlorobenzoic acid into polymer synthesis or its application in advanced polymeric materials such as proton exchange fuel cell membranes. While it is categorized by some chemical suppliers as a building block for polymer science, specific examples of polymers derived from this monomer and their applications are not described in the reviewed sources bldpharm.combldpharm.com.
Supramolecular Assemblies and Crystal Engineering Applications
The molecular structure of 2,4-dibromo-5-chlorobenzoic acid is exceptionally well-suited for the construction of supramolecular assemblies through various non-covalent interactions. The field of crystal engineering leverages these predictable interactions to design solid-state architectures with specific topologies and properties. The key drivers for self-assembly in this molecule are strong hydrogen bonds from the carboxylic acid group and weaker, but highly directional, halogen bonds from the bromine and chlorine substituents.
The carboxylic acid functional group is a robust and highly reliable building block in crystal engineering. It contains both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). In the vast majority of carboxylic acid crystal structures, this leads to the formation of a centrosymmetric hydrogen-bonded dimer, known as the R²₂(8) motif. It is expected that 2,4-dibromo-5-chlorobenzoic acid would form these highly stable dimers in the solid state, creating a primary supramolecular synthon that dictates the initial pairing of molecules. These dimeric units can then be arranged into more extended one-, two-, or three-dimensional networks through other weaker interactions.
Beyond hydrogen bonding, the three halogen atoms on the aromatic ring offer sites for halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on a halogen atom (the halogen bond donor) is attracted to a nucleophilic site (the halogen bond acceptor). The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.
Table 2: Potential Non-Covalent Interactions in the Supramolecular Assembly of 2,4-dibromo-5-chlorobenzoic acid
| Interaction Type | Donor | Acceptor | Role in Assembly |
| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | Forms primary dimeric synthons |
| Halogen Bond | C-Br (positions 2, 4) | Carboxyl C=O | Links dimers into extended networks |
| Halogen Bond | C-Cl (position 5) | Carboxyl C=O | Contributes to linking synthons |
Precursor for Specialty Chemicals and Fine Chemicals (Non-Pharmaceutical)
Halogenated benzoic acids are valuable intermediates in the synthesis of a wide array of specialty and fine chemicals due to the reactivity of the halogen substituents and the carboxylic acid group. While specific non-pharmaceutical applications of 2,4-dibromo-5-chlorobenzoic acid are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for various advanced materials and functional molecules.
Potential Applications in Material Science:
The presence of multiple halogen atoms on the benzoic acid backbone makes 2,4-dibromo-5-chlorobenzoic acid a candidate for the synthesis of high-performance polymers. Halogenated monomers can be incorporated into polymer chains to enhance properties such as thermal stability, flame retardancy, and chemical resistance. The synthesis of well-defined halogenated styrenic copolymers has demonstrated the utility of halogenated monomers in creating functional polymers with tunable properties. rsc.org
Furthermore, substituted benzoic acids are utilized in the production of plasticizers and as components in alkyd resin coatings to improve their performance. guidechem.com The specific substitution pattern of 2,4-dibromo-5-chlorobenzoic acid could be leveraged to create polymers with specific and desirable characteristics for advanced applications. For instance, the synthesis of polystyrene-block-poly(vinylbenzoic acid) showcases how functionalized benzoic acid derivatives can be used to create block copolymers with unique morphologies and properties. core.ac.ukresearchgate.net
Role in the Synthesis of Dyes and Pigments:
Aromatic compounds containing bromine and chlorine are frequently used in the synthesis of dyes and pigments. The halogen atoms can influence the color of the dye and its fastness properties. While the direct use of 2,4-dibromo-5-chlorobenzoic acid in dye synthesis is not explicitly detailed, related compounds like 4-bromo-2-chlorobenzoic acid are known to be used in the production of dye carriers. guidechem.com The synthesis of the historic dye Tyrian purple (6,6'-dibromoindigo) highlights the importance of brominated precursors in creating valuable colorants. researchgate.net It is plausible that 2,4-dibromo-5-chlorobenzoic acid could serve as a building block for novel synthetic dyes.
Catalysis:
The field of catalysis can also potentially benefit from derivatives of 2,4-dibromo-5-chlorobenzoic acid. Halogenated aromatic compounds can be precursors for the synthesis of ligands for metal catalysts. The electronic properties of these ligands can be fine-tuned by the nature and position of the halogen substituents, thereby influencing the activity and selectivity of the catalyst.
The following table provides a summary of the potential applications of 2,4-dibromo-5-chlorobenzoic acid as a precursor, based on the applications of structurally related compounds.
| Potential Application Area | Rationale based on Structurally Related Compounds | Relevant Compound Classes |
| High-Performance Polymers | Halogenated monomers enhance thermal stability and flame retardancy. | Poly(vinylbenzoic acid)s, Halogenated Polystyrenes |
| Dyes and Pigments | Halogen atoms influence color and fastness properties. | Azo dyes, Indigo derivatives |
| Plasticizers | Substituted benzoic acids are used to increase the flexibility of polymers. | Benzoate esters |
| Catalyst Ligands | Halogenated aromatic rings can be functionalized to create ligands. | Phosphine ligands, N-heterocyclic carbenes |
Environmental Degradation Pathways and Chemical Fate Excluding Ecotoxicology
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
No specific data on the photolytic or hydrolytic degradation of "Benzoic acid, 2,4-dibromo-5-chloro-" was found in the reviewed literature. The susceptibility of a halogenated aromatic compound to photolysis depends on its ability to absorb light in the environmentally relevant spectrum and the efficiency of the subsequent photochemical reactions. Similarly, hydrolysis rates are influenced by the nature and position of the halogen substituents on the aromatic ring. Without experimental data, the abiotic degradation potential of this specific compound remains unknown.
Chemical Transformation Pathways in Water and Soil Systems
Information regarding the chemical transformation of "Benzoic acid, 2,4-dibromo-5-chloro-" in water and soil is not available. The behavior of such compounds in these matrices is complex and can be influenced by factors such as pH, temperature, organic matter content, and the presence of other chemical species. Research into these pathways is essential for predicting the compound's mobility, persistence, and potential for forming other chemical entities in the environment.
Enzyme-Mediated Chemical Degradation in Isolated Systems (Focus on Mechanisms, Not Organismal Impact)
There are no published studies on the enzyme-mediated degradation of "Benzoic acid, 2,4-dibromo-5-chloro-." The biodegradability of halogenated aromatic compounds is highly variable and depends on the specific enzymes produced by microorganisms. Research in this area would typically involve identifying microbial strains capable of degrading the compound and elucidating the enzymatic pathways and mechanisms of dehalogenation and ring cleavage.
Advanced Oxidation Processes for Chemical Decomposition
No research was identified that specifically investigates the decomposition of "Benzoic acid, 2,4-dibromo-5-chloro-" using advanced oxidation processes (AOPs). AOPs, which utilize highly reactive species like hydroxyl radicals, are often effective in degrading persistent organic pollutants. However, the efficacy and reaction kinetics of AOPs for this particular compound have not been documented.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally conscious synthetic routes to 2,4-dibromo-5-chlorobenzoic acid and its derivatives is a critical area of future research. Traditional halogenation techniques often rely on harsh conditions and can generate significant waste. To address these limitations, researchers are exploring several innovative approaches.
One promising avenue is the use of novel catalytic systems. A patented method for producing poly-halogenated benzoic acids involves using an organic strong acid as a catalyst in a polar solvent, which enhances the electrophilic substitution of halogens onto the benzene (B151609) ring. google.com Another environmentally friendly process utilizes a transition metal catalyst with H₂O₂ to oxidize benzyl (B1604629) halides and their derivatives, offering high efficiency and energy savings. google.com The use of N-bromosuccinimide (NBS) in a sulfuric acid system has also been investigated to improve the selectivity of bromination, although challenges with isomer separation remain. patsnap.com Future work will likely focus on developing catalysts that offer even greater regioselectivity and can be easily recovered and reused.
Continuous flow chemistry represents another significant advancement. Microfluidic reactors provide precise control over reaction parameters, which can lead to higher yields and improved safety, a particularly important consideration for potentially exothermic halogenation reactions. acs.org
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of halogenated compounds. This includes the use of greener solvents and less hazardous reagents to minimize the environmental impact. und.edu Research into bioproduction methods for aminobenzoic acid and its derivatives from renewable resources also points towards a more sustainable future for the chemical industry. mdpi.com
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry has emerged as a powerful tool for accelerating chemical research and development. For 2,4-dibromo-5-chlorobenzoic acid, computational modeling can offer profound insights into its physicochemical properties and reactivity, thereby guiding experimental design.
Density Functional Theory (DFT) is a key technique used to predict molecular structures, electronic properties, and spectroscopic signatures. mdpi.com Such calculations are invaluable for understanding how the compound will behave in different chemical environments. For instance, theoretical studies on substituted benzoic acids have used DFT to analyze their gas-phase acidity and the inductive effects of substituents. mdpi.com
Computational models can also be used to simulate reaction mechanisms. This allows chemists to understand the intricate steps of a synthetic pathway, predict potential byproducts, and optimize reaction conditions for higher efficiency. nih.gov For example, computational studies have been used to design conformationally flexible templates for the C-H functionalization of benzoic acids, revealing the role of metallic dimers in the reaction mechanism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant for potential biological applications. By correlating the structural features of 2,4-dibromo-5-chlorobenzoic acid derivatives with their biological activity, QSAR models can guide the design of new molecules with desired therapeutic properties. nih.gov
Integration into Multifunctional Materials for Emerging Technologies
The distinct properties of 2,4-dibromo-5-chlorobenzoic acid make it a valuable building block for the creation of advanced materials with tailored functionalities. Future research is expected to explore its incorporation into a variety of material classes.
In the realm of polymer science, this compound could be used as a monomer or an additive to enhance properties such as flame retardancy, thermal stability, or optical characteristics. Halogenated compounds are well-known for their flame-retardant properties, and their incorporation into polymer backbones can be a key strategy for developing safer materials.
Metal-Organic Frameworks (MOFs) are another area where this molecule could find application. The carboxylic acid group can serve as a linker to coordinate with metal ions, forming porous crystalline structures. The bromo and chloro substituents would line the pores, influencing their size, shape, and chemical affinity, which could be exploited for applications in gas storage, separation, and catalysis.
The rigid, substituted aromatic core of 2,4-dibromo-5-chlorobenzoic acid is a common motif in liquid crystal molecules. By chemically modifying the carboxylic acid group to create ester or other suitable linkages, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Development of Sustainable Synthesis and Application Strategies
Sustainability in chemistry extends beyond green synthesis to encompass the entire lifecycle of a chemical product. For 2,4-dibromo-5-chlorobenzoic acid, this means considering its environmental fate and developing strategies for its responsible use and disposal.
A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. google.com Future synthetic strategies will undoubtedly be designed with this principle in mind.
The biodegradability of halogenated aromatic compounds is a significant environmental concern, as many are persistent pollutants. nih.gov Research into the microbial degradation of these compounds is crucial for understanding their environmental impact and for developing bioremediation strategies. nih.gov Future work could focus on designing derivatives of 2,4-dibromo-5-chlorobenzoic acid that are more susceptible to microbial breakdown.
The development of methods for recycling and recovering the compound and its derivatives from industrial waste streams is another important aspect of a sustainable approach. This is particularly relevant if the compound is used in large-scale applications.
Interdisciplinary Research with Related Aromatic Systems and Advanced Analytical Techniques
A deeper understanding of 2,4-dibromo-5-chlorobenzoic acid will be achieved through interdisciplinary research and the application of sophisticated analytical methods.
Comparative studies with other halogenated benzoic acids are essential for elucidating structure-property relationships. By systematically varying the halogen substituents and their positions on the aromatic ring, researchers can gain insights into how these changes affect the molecule's chemical and physical properties. rsc.org
Advanced analytical techniques are indispensable for characterizing the compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry are routinely used for structural elucidation and purity assessment. thieme-connect.combldpharm.com For reactive intermediates, specialized analytical methodologies like derivatization or normal-phase chromatography may be required. americanpharmaceuticalreview.com
Interdisciplinary collaborations between synthetic chemists, material scientists, computational chemists, and biologists will be crucial for unlocking the full potential of 2,4-dibromo-5-chlorobenzoic acid. Such collaborations can lead to the discovery of new applications, from novel pharmaceuticals to advanced electronic materials. chemscene.com
Q & A
Q. What are the common synthetic routes for 2,4-dibromo-5-chlorobenzoic acid?
- Methodological Answer : Synthesis typically involves sequential halogenation of benzoic acid derivatives. For example, chlorination and bromination steps can be optimized using catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions or nitric acid for nitration followed by halogen substitution . A two-step approach may include:
Chlorination : Reacting 5-chlorobenzoic acid with Cl₂ in ethanol/water under controlled pH.
Bromination : Using Br₂ with AlCl₃ as a catalyst to introduce bromine at the 2- and 4-positions.
Purification via recrystallization (ethanol/water mixtures) ensures high yield and purity .
Q. How can the purity of 2,4-dibromo-5-chlorobenzoic acid be verified?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC/LC-MS : Quantify impurities using reverse-phase columns and UV detection (e.g., λ = 254 nm) .
- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., deshielded aromatic protons near Br/Cl groups) .
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity .
Q. What safety protocols are critical when handling halogenated benzoic acids?
- Methodological Answer :
- Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .
- Wear nitrile gloves and goggles to prevent skin/eye contact, as halogenated aromatics may cause irritation .
- Store in sealed containers away from light to prevent degradation .
Advanced Research Questions
Q. How do bromine and chlorine substituents affect the acid dissociation constant (pKa) of benzoic acid derivatives?
- Methodological Answer : Halogens exert both inductive (-I) and resonance effects. Bromine’s stronger -I effect compared to chlorine increases acidity, but meta/para positions may alter resonance contributions. Measure pKa via:
- Potentiometric Titration : In aqueous/organic solvents to determine protonation equilibria.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent effects with experimental data .
Q. What crystallographic strategies resolve structural ambiguities in halogenated benzoic acids?
- Methodological Answer :
Q. How can conflicting reactivity data for 2,4-dibromo-5-chlorobenzoic acid in cross-coupling reactions be resolved?
- Methodological Answer : Analyze reaction conditions systematically:
- Catalyst Screening : Compare Pd(0)/Ni(0) catalysts in Suzuki-Miyaura couplings.
- Solvent Effects : Polar aprotic solvents (DMF) may enhance solubility but deactivate catalysts.
- Steric/Electronic Maps : Use Hammett constants (σ) to predict bromine/chlorine substituent impacts on reaction rates .
Q. What analytical methods quantify trace degradation products of 2,4-dibromo-5-chlorobenzoic acid in environmental samples?
- Methodological Answer :
- SPE-LC-MS/MS : Solid-phase extraction followed by tandem mass spectrometry with MRM (multiple reaction monitoring) for sub-ppb detection .
- Isotope Dilution : Use ¹³C-labeled analogs as internal standards to correct matrix effects .
Methodological Resources
- Synthesis Optimization : Reference halogenation protocols for analogous compounds .
- Structural Analysis : SHELX suite for crystallography ; DFT for substituent effects .
- Analytical Quantification : LC-MS platforms for trace analysis .
Note : Avoid unreliable sources (e.g., benchchem.com ). Prioritize peer-reviewed journals and validated databases (NIST, PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
